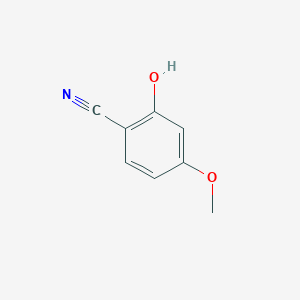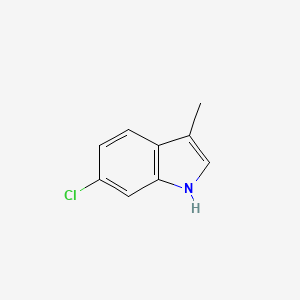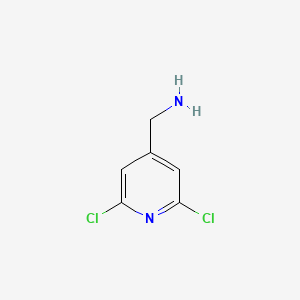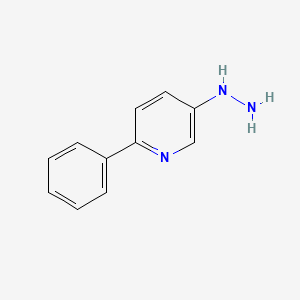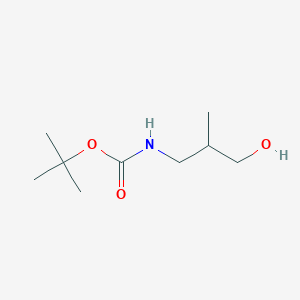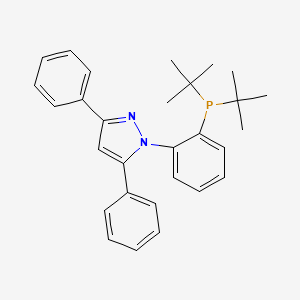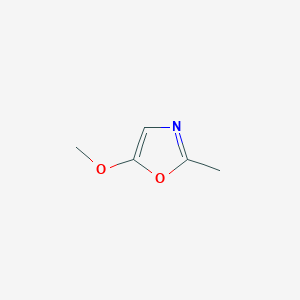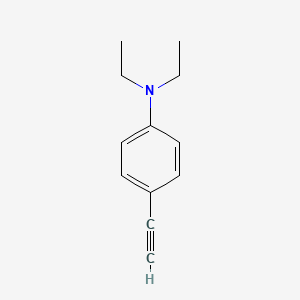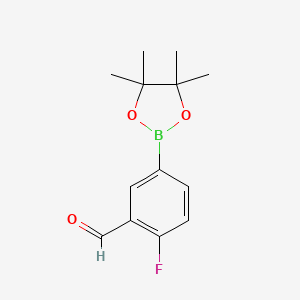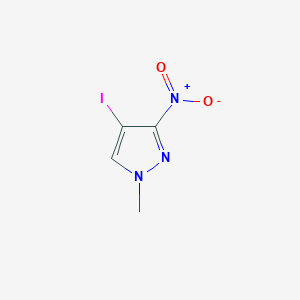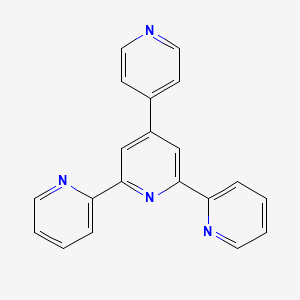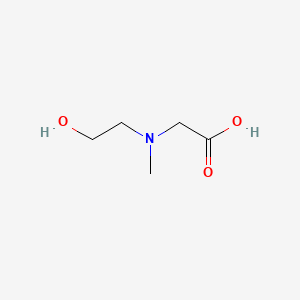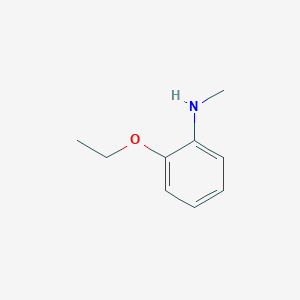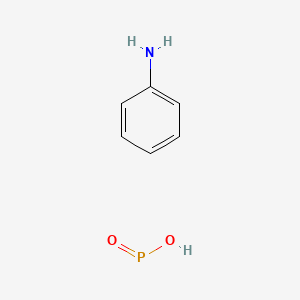
3-Isopropoxy-4-methoxyphenylboronic acid
Übersicht
Beschreibung
3-Isopropoxy-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C10H15BO4 . It is used for research and development purposes .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including 3-Isopropoxy-4-methoxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and boronic acid groups, exhibiting interesting structural features (Pedireddi & Seethalekshmi, 2004).
Crystal Structure Design
The influence of ortho-alkoxy substituents, such as those in 3-isopropoxy-4-methoxyphenylboronic acid, on the crystal structure of boronic acids has been explored. These structures provide insights into the design of novel boronic acids with unique properties for crystal engineering (Cyrański et al., 2012).
Controlled Polymerization
Studies have shown the potential of alkoxyoxiranes, like those derived from isopropoxy groups, in controlled polymerization processes. This has implications for creating polymers with specific structures and properties (Kanazawa et al., 2014).
Synthesis of Bioactive Compounds
Research into the synthesis of compounds like 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides highlights the role of isopropoxy and methoxyphenyl groups in creating molecules with potential biological activity (Arutyunyan et al., 2014).
Fluorescence Quenching in Boronic Acid Derivatives
Studies on boronic acid derivatives, including methoxyphenyl boronic acids, have examined their fluorescence quenching mechanisms. This research aids in understanding the photophysical properties of these compounds (Geethanjali et al., 2015).
Nanomaterial Characterization
The immobilization of compounds like BINOL derivatives onto surfaces, involving methoxyphenylboronic acid, has been researched for creating novel hybrid nanomaterials. These materials have potential applications in catalysis and material science (Monteiro et al., 2015).
Metabolic Engineering
Boronic acid derivatives, like 3-isopropoxy-4-methoxyphenylboronic acid, have relevance in metabolic engineering studies for the production of chemicals like 3-hydroxypropionic acid, highlighting their potential in biotechnological applications (Chen et al., 2017).
Spectrophotometric Applications
The use of boronic acid derivatives in spectrophotometric methods, such as for nickel determination, demonstrates their analytical applications in various industries (Izquierdo & Carrasco, 1984).
Green Chemistry
The use of 4-methoxyphenylboronic acid in green chemistry approaches, such as in the synthesis of pyranopyrazoles, highlights the environmentally friendly applications of these compounds (Zolfigol et al., 2013).
Corrosion Inhibition
Research has been conducted on the use of methoxyphenyl-triazole derivatives for corrosion inhibition in metallic materials, suggesting potential industrial applications of similar boronic acid derivatives (Bentiss et al., 2009).
Asymmetric Synthesis
The application of arylboronic acids, including those with methoxyphenyl groups, in asymmetric synthesis through catalyzed reactions, is a significant area of study in organic chemistry (Sakuma et al., 2000).
Molecular Interaction Analysis
Investigations into the interaction energies and molecular packing of chalcone derivatives, including isopropoxy substituted compounds, contribute to the understanding of molecular interactions in solid states (Gomes et al., 2021).
Safety And Hazards
This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas and away from sources of ignition .
Eigenschaften
IUPAC Name |
(4-methoxy-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDYJEGUJMIPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470388 | |
| Record name | 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-methoxyphenylboronic acid | |
CAS RN |
516465-82-0 | |
| Record name | 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



